Almadrati sulfas
Description
Almadrati sulfas is a sulfonamide antibiotic belonging to a class of synthetic antimicrobial agents that inhibit bacterial folate synthesis by competitively antagonizing para-aminobenzoic acid (pABA), a precursor of tetrahydrofolate . Structurally, this compound shares the conserved sulfonamide scaffold characterized by a sulfonamide group (-SO₂NH₂) linked to a heteroaromatic moiety at the 2-N position. This core structure is common to all clinically approved sulfonamides, which differ primarily in the substituents attached to the aromatic ring . This compound, like other sulfas, forms non-functional pterin-sulfa adducts with dihydropteroate synthase (DHPS), effectively halting bacterial DNA and protein synthesis .
Properties
CAS No. |
12125-11-0 |
|---|---|
Molecular Formula |
Al4H14Mg2O14S |
Molecular Weight |
426.71 g/mol |
InChI |
InChI=1S/4Al.2Mg.H2O4S.8H2O.2O/c;;;;;;1-5(2,3)4;;;;;;;;;;/h;;;;;;(H2,1,2,3,4);8*1H2;;/q;;;;2*+2;;;;;;;;;;;/p-4 |
InChI Key |
KLXHTGZJAFIHPH-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.[OH-].[OH-].[O-]S(=O)(=O)[O-].O([Al])[Al].O([Al])[Al].[Mg+2].[Mg+2] |
Canonical SMILES |
O.O.O.O.O.O.[OH-].[OH-].[O-]S(=O)(=O)[O-].O([Al])[Al].O([Al])[Al].[Mg+2].[Mg+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Almadrate sulfate; W 4425; W-4425; W4425. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminum magnesium hydroxide oxide sulfate hydrate typically involves the reaction of magnesium oxide with aluminum sulfate in the presence of water. The reaction conditions, such as temperature and pH, play a crucial role in determining the final product. For instance, the reaction can be carried out at room temperature with a controlled pH to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of high-purity raw materials and controlled reaction conditions to ensure consistency and quality. The process may include steps such as precipitation, filtration, and drying to obtain the final product. The use of advanced techniques like hydrothermal synthesis can also enhance the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Almadrati sulfas undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The hydroxide and sulfate groups can be substituted with other anions or cations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other salts. For example, reacting the compound with hydrochloric acid can lead to the formation of aluminum chloride, magnesium chloride, and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with sulfuric acid can produce aluminum sulfate, magnesium sulfate, and water .
Scientific Research Applications
Almadrati sulfas has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aluminum magnesium hydroxide oxide sulfate hydrate involves its ability to neutralize acids. In the stomach, it reacts with hydrochloric acid to form water and neutral salts, thereby reducing acidity and providing relief from symptoms like heartburn and indigestion . The compound’s molecular targets include the hydrogen ions in the stomach acid, which it neutralizes through a chemical reaction.
Comparison with Similar Compounds
Core Scaffold and Binding Mechanism
The (α/β)₈ triose phosphate isomerase (TIM) barrel fold of DHPS enzymes positions the pABA and dihydropteroate pyrophosphate (DHPP) binding sites within a central cavity. Critical loops (loops 1 and 2) coordinate Mg²⁺ and pyrophosphate during catalysis . Almadrati sulfas mimics pABA, competing for the active site and forming a dead-end adduct with DHPP. Structural studies of DHPS from Yersinia pestis and Bacillus anthracis reveal that loop flexibility and residue interactions (e.g., Lys221 in Y. pestis) are essential for sulfa binding .
Resistance Mechanisms
Plasmid-borne sul genes encode resistant DHPS variants (Sul enzymes) that reduce sulfa affinity. The sulfonamide nitrogen and N-acylation substituents at the 2-N position are identified as key vulnerabilities, as they compromise binding to Sul enzymes . Cross-resistance is widespread, rendering segregation of sulfa use in human and veterinary medicine ineffective .
Comparison with Similar Sulfonamide Compounds
Structural Variations
Efficacy and Resistance Profiles
*MIC: Minimum Inhibitory Concentration against wild-type DHPS .
Clinical and Agricultural Use Considerations
- Cross-Resistance : All sulfonamides exhibit cross-resistance due to shared structural liabilities (e.g., sulfonamide nitrogen), limiting their utility in both human and veterinary contexts .
- Pharmacokinetics : Substituents influence solubility and tissue penetration. For example, sulfathiazole’s sodium salt formulation improves bioavailability .
Research Findings and Implications
Recent studies highlight the following:
Structural Vulnerabilities: The conserved sulfonamide nitrogen and N-acylation groups are critical for resistance.
Enzyme Dynamics : Loop 1 and 2 flexibility in DHPS influences sulfa binding. Sul enzymes exhibit altered loop conformations, reducing drug affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
